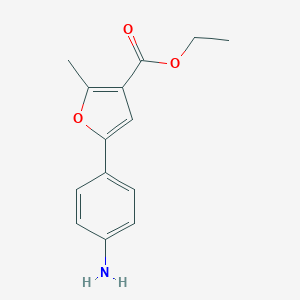

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

説明

特性

IUPAC Name |

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXMKJYQNXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372458 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-70-7 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 4 Aminophenyl 2 Methyl 3 Furoate

A Survey of General Furoate Synthesis Strategies

The construction of the furan (B31954) ring and its subsequent functionalization are pivotal in accessing a diverse array of furoate esters. The primary approaches can be categorized into cyclization reactions to form the furan nucleus, direct esterification of pre-formed furoic acids, and the modification of existing furan rings.

Cyclization Reactions for Furan Ring Formation

A fundamental and widely employed method for constructing the furan ring is the Paal-Knorr synthesis. This reaction typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to afford the corresponding furan. The versatility of this method lies in the accessibility of various 1,4-diones, which allows for the introduction of substituents at different positions of the furan ring.

Another notable cyclization strategy is the Gewald reaction, which, while primarily known for synthesizing aminothiophenes, has variations applicable to the synthesis of other heterocycles. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) compound in the presence of elemental sulfur and a base. wikipedia.org While not a direct route to simple furans, related methodologies can be adapted for the synthesis of highly substituted furans.

Esterification of Furoic Acids

Once a furoic acid is obtained, a straightforward esterification can be performed to yield the corresponding furoate ester. This can be achieved through various classical methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, more modern and milder methods utilizing coupling reagents can be employed. researchgate.net The use of solid acid catalysts is also an environmentally benign approach for the esterification of furoic acids. researchgate.net

Functionalization of Pre-formed Furan Rings

The direct functionalization of a pre-existing furan ring is a powerful tool for introducing a variety of substituents. Friedel-Crafts acylation, for instance, allows for the introduction of acyl groups onto the furan ring. The resulting acylfurans can then be further modified. For example, a 5-acetyl-2-furoate can be prepared and subsequently transformed. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable for forming carbon-carbon and carbon-nitrogen bonds, respectively, on the furan nucleus. These reactions typically involve the coupling of a halo-furan with a suitable boronic acid or amine coupling partner.

Specific Synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

A plausible synthetic route to this compound would likely involve the initial construction of a suitably functionalized furan precursor, followed by the introduction of the 4-aminophenyl group and esterification.

Synthesis of Key Precursors and Building Blocks

A key intermediate for the synthesis of the target molecule is a furan derivative with appropriate functional groups at the 2, 3, and 5 positions.

A likely precursor for the title compound is methyl 5-formyl-2-methyl-3-furoate. The synthesis of this compound has been reported and can be achieved through the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate. The reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A potential alternative strategy involves the synthesis of ethyl 5-halo-2-methyl-3-furoate. This could potentially be achieved through the halogenation of ethyl 2-methyl-3-furoate.

The following table summarizes a reported synthesis for a key furan precursor:

| Precursor Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Methyl 5-formyl-2-methyl-3-furoate | Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF, 100°C | 83 | organic-chemistry.org |

A plausible next step from methyl 5-formyl-2-methyl-3-furoate would be a reductive amination with aniline (B41778) to introduce the phenylamine moiety directly. Alternatively, a more controlled approach would be to first synthesize the corresponding 5-(4-nitrophenyl) derivative and then reduce the nitro group to an amine. This could potentially be achieved via a Wittig-type reaction followed by cyclization or through a palladium-catalyzed coupling reaction with a suitable 4-nitrophenyl partner, followed by reduction. The existence of 5-(4-aminophenyl)furan-2-carboxylic acid methyl ester further supports the viability of synthesizing the target compound. boronmolecular.comglpbio.comchemdad.com

The final step in the synthesis would be the transesterification of the methyl ester to the ethyl ester, or if the synthesis proceeds via the furoic acid, a direct esterification with ethanol (B145695).

Introduction of the 4-Nitrophenyl Moiety (e.g., via coupling reactions)

The synthesis of the precursor, Ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate, is commonly achieved by installing a 4-nitrophenyl group onto a pre-existing furan ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.gov These reactions typically involve the coupling of an organoboron compound, like a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of the target furoate, a plausible route involves the Suzuki cross-coupling reaction between a 5-halo-2-methyl-3-furoate ester and 4-nitrophenylboronic acid. The efficiency of such transformations is well-documented for various furan derivatives. nih.govresearchgate.net The reaction proceeds effectively in the presence of a palladium catalyst, which can range from simple salts like PdCl₂ or Pd(OAc)₂ to more complex systems involving specific ligands that enhance catalytic activity and stability. nih.govrsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Transformation of the Nitrophenyl to Aminophenyl Group

The conversion of the electron-withdrawing nitro group on the phenyl ring to an electron-donating amino group is a critical step in the synthesis of the final product. This reduction is a cornerstone transformation in organic synthesis, particularly for producing anilines, which are vital intermediates for pharmaceuticals and other specialty chemicals. acs.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. acs.orgcommonorganicchemistry.com This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com The reaction is highly regarded for its clean nature, as the primary byproduct is water. acs.org

A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a frequent choice for its high activity and efficiency in reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other common catalysts include Raney nickel, platinum, and rhodium. commonorganicchemistry.comresearchgate.net The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. researchgate.net For instance, Fe(OH)x deposited on platinum nanocrystals has been shown to selectively hydrogenate nitro groups without affecting other functionalities on the aromatic ring. researchgate.net The reaction is typically performed under varying pressures of hydrogen and at temperatures ranging from ambient to moderately elevated, depending on the substrate's reactivity and the catalyst used. nih.gov

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reductant | Conditions | Selectivity/Activity |

|---|---|---|---|

| Pd/C | H₂ | Ambient or elevated temperature and pressure | High activity for various nitro compounds. commonorganicchemistry.com |

| Raney Nickel | H₂ | Moderate temperature and pressure | Often used to avoid dehalogenation. commonorganicchemistry.com |

| Fe(OH)x/Pt | H₂ | Mild conditions | High selectivity for the nitro group. researchgate.net |

| Iron (Fe) | Acidic Media (e.g., Acetic Acid) | Mild conditions | Good for substrates with other reducible groups. commonorganicchemistry.com |

| V₂O₅/TiO₂ | Hydrazine (B178648) Hydrate | Ambient temperature, blue LED irradiation | Green, sustainable method. organic-chemistry.org |

This table presents a summary of various catalytic systems used for the reduction of nitroarenes to anilines, highlighting their respective reductants, general reaction conditions, and key features regarding activity and selectivity.

Reductive Amination Approaches

Reductive amination represents another powerful strategy, often performed as a one-pot process where the reduction of the nitro compound is followed by a reaction with a carbonyl compound. frontiersin.org From the perspective of synthesizing the target primary amine, the initial step of this sequence—the in-situ reduction of the nitro group—is the relevant transformation. rsc.orgrsc.org This approach eliminates the need to isolate the intermediate primary amine before further steps, which aligns with the principles of green chemistry by saving time and resources. frontiersin.orgnih.gov

Various catalytic systems, including those based on precious metals like iridium and non-precious metals like nickel, have been developed for these one-pot reactions. rsc.orgnih.gov In these protocols, the nitro compound is first reduced to the primary amine, which then participates in the subsequent amination step. rsc.org The use of transfer hydrogenation, employing hydrogen donors like formic acid or hydrazine hydrate, is also common and can sometimes be performed under milder, base-free conditions. organic-chemistry.orgrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of catalyst, ligands, solvent, and temperature can profoundly influence the outcome of both the C-C bond formation and the nitro group reduction steps.

Catalyst Systems and Ligand Effects

In palladium-catalyzed cross-coupling reactions, the ligand coordinated to the palladium center plays a crucial role. Ligands can enhance the solubility, stability, and catalytic activity of the metal center. For instance, phosphine (B1218219) ligands like P(t-Bu)₃ can be effective for the coupling of challenging substrates. researchgate.net For the synthesis of furan derivatives, catalyst systems such as PdCl₂(dppf) or those utilizing specific ligands like XantPhos have demonstrated high efficiency. rsc.org The development of non-noble metal catalysts, including those based on iron, cobalt, nickel, or copper, is also a significant area of research aimed at reducing costs, although they may require more severe reaction conditions. nih.govfrontiersin.org

For the catalytic hydrogenation of the nitro group, factors such as metal-support interaction, particle size, and the potential for creating alloy effects can be tuned to optimize catalyst performance. researcher.life Heterobimetallic systems, such as Pd-Au or Ni-Pd, have also been shown to be efficient catalysts for the reductive alkylation of nitro compounds under mild conditions. nih.gov

Solvent Selection and Temperature Control

The choice of solvent can significantly impact reaction rates and selectivity. In cross-coupling reactions, a mixture of an organic solvent and water, such as ethanol/water, is often used with a base like K₂CO₃. nih.gov For other transformations, polar aprotic solvents like DMF or polar protic solvents like isopropyl alcohol have been found to be effective, depending on the specific reaction. rsc.orgnih.gov The use of toluene (B28343) is also common, particularly when it is advantageous to remove a byproduct like ethanol as an azeotrope to drive the reaction to completion. researchgate.net

Temperature is a critical parameter to control. While many catalytic hydrogenations can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. researchgate.netmt.com However, elevated temperatures can also lead to side reactions or catalyst degradation. For example, the reduction of nitrobenzene (B124822) to aniline can be performed at temperatures ranging from 270–320 °C using lignocellulosic biomass as a hydrogen source in a subcritical polar protic solvent like water. researchgate.net Careful control of temperature is essential to balance reaction speed with selectivity and to manage the exothermic nature of many hydrogenation reactions, which can pose safety risks if not properly controlled. mt.com

Table 2: Influence of Solvent and Temperature on Relevant Reactions

| Reaction Type | Solvent System | Temperature | Effect |

|---|---|---|---|

| Suzuki Coupling | EtOH/H₂O (1:1) | 80 °C | Facilitates dissolution of reagents and base, promoting high yields. nih.gov |

| Three-Component Furan Synthesis | Isopropyl Alcohol (anhydrous) | Reflux | Optimal for achieving the best results with polar protic solvents. nih.gov |

| Nitro Reduction (H₂) | Various organic solvents | Room Temp to 80 °C | Mild conditions are often sufficient, but heating can increase the rate for less reactive substrates. researchgate.net |

| Nitro Reduction (Biomass) | Water (subcritical) | 270–320 °C | High temperatures are required for this specific green chemistry approach. researchgate.net |

This table illustrates how different solvent and temperature conditions are optimized for various reaction types relevant to the synthesis of the target compound.

Reaction Pathway Control for Regioselectivity

The Feist-Benary synthesis is a powerful tool for the construction of substituted furans; however, the potential for the formation of regioisomers necessitates precise control over the reaction pathway. researchgate.netdeepdyve.com The reaction between an unsymmetrical β-dicarbonyl compound, such as ethyl acetoacetate (B1235776), and an α-halo ketone can, in principle, yield two different furan products.

The regioselectivity of the Feist-Benary synthesis is influenced by several factors, including the nature of the reactants, the choice of base, and the reaction conditions. The initial step of the reaction is the deprotonation of the β-dicarbonyl compound to form an enolate. Ethyl acetoacetate has two acidic protons, at the α-carbon and the γ-carbon (methyl group), leading to the formation of two different enolates. The relative acidity of these protons and the stability of the resulting enolates can direct the initial alkylation step.

Subsequent intramolecular condensation (cyclization) and dehydration lead to the final furan product. The pathway that is favored is often the one that proceeds through the most stable intermediates and the lowest energy transition states. In the case of the synthesis of Ethyl 5-(4-nitrophenyl)-2-methyl-3-furoate from ethyl acetoacetate and 2-bromo-1-(4-nitrophenyl)ethan-1-one, the desired product is formed through the attack of the α-carbanion of ethyl acetoacetate on the α-haloketone.

It has been reported that under certain conditions, the Feist-Benary reaction can be in competition with the Paal-Knorr synthesis, where a 1,4-dicarbonyl intermediate, formed through alkylation, cyclizes to a different furan isomer. researchgate.netwikipedia.org Careful control of the reaction conditions, such as the use of a specific base (e.g., pyridine (B92270), ammonia) and temperature, is crucial to favor the desired Feist-Benary pathway and maximize the yield of the target regioisomer. wikipedia.org

Table 1: Key Factors Influencing Regioselectivity in Furan Synthesis

| Factor | Influence on Regioselectivity |

| β-Dicarbonyl Compound | The structure and acidity of the β-dicarbonyl compound determine the site of initial enolate formation. |

| α-Halo Ketone | The reactivity of the α-halo ketone influences the rate of the initial alkylation step. |

| Base | The choice of base (e.g., weak vs. strong, hindered vs. non-hindered) can selectively promote the formation of one enolate over another. |

| Solvent | The polarity and proticity of the solvent can affect the stability of intermediates and transition states. |

| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. |

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in chemical manufacturing. This includes the adoption of green chemistry principles and the implementation of advanced technologies like flow chemistry.

Green Chemistry Principles in Furoate Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of this compound can be made more sustainable by applying these principles, particularly in the reduction of the nitro group.

Traditional methods for nitro group reduction often involve stoichiometric metallic reductants (e.g., iron, tin, zinc in acidic media), which generate significant amounts of waste. Catalytic hydrogenation is a greener alternative, and recent research has focused on replacing precious metal catalysts (e.g., palladium, platinum) with more abundant and less toxic base metals like copper.

Catalytic transfer hydrogenation is another green approach where hydrogen is generated in situ from a donor molecule, avoiding the need for high-pressure hydrogen gas. This method enhances safety and simplifies the experimental setup.

The following table summarizes some green chemistry considerations for the synthesis:

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Utilizing catalytic methods for the nitro reduction to minimize inorganic waste from stoichiometric reductants. |

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation has a high atom economy. |

| Less Hazardous Chemical Syntheses | Employing non-toxic, earth-abundant metal catalysts like copper for the reduction step. |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents and exploring solvent-free reaction conditions where possible. |

| Catalysis | The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled. |

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, or continuous processing, offers several advantages over traditional batch production, particularly for large-scale synthesis. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

A continuous flow setup for the synthesis of this compound would involve pumping a solution of the nitro precursor through a heated tube or column packed with a supported catalyst. The product stream would then be collected at the outlet. This approach not only enhances safety and efficiency but also allows for straightforward scaling of the production by simply extending the operation time or by using a larger reactor.

Table 3: Advantages of Flow Chemistry for the Synthesis

| Feature | Advantage |

| Enhanced Safety | Minimizes the volume of hazardous materials at any given time and provides superior temperature control for exothermic reactions. |

| Improved Efficiency and Yield | Precise control over reaction parameters often leads to higher yields and purities compared to batch processes. |

| Scalability | Production can be easily scaled up by running the process for longer durations or by increasing the reactor size without re-optimizing the reaction conditions. |

| Automation | Flow systems can be readily automated, leading to improved reproducibility and reduced labor costs. |

| Catalyst Recycling | The use of packed-bed reactors simplifies the recovery and reuse of heterogeneous catalysts. |

Reactivity and Advanced Chemical Transformations of Ethyl 5 4 Aminophenyl 2 Methyl 3 Furoate

Reactions Involving the Aromatic Amine Group

The aromatic amine group in ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a key site for a variety of chemical reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can participate in a range of coupling reactions.

Sandmeyer Reaction: The diazonium salt can be transformed into various substituted furans. For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, onto the phenyl ring.

Meerwein Arylation: In the presence of a copper(II) salt, the diazonium salt can react with activated alkenes to form arylated products.

The deamination of similar amino-substituted heterocyclic compounds, such as the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, has been studied, highlighting the potential for these types of transformations. researchgate.net

Acylation and Sulfonylation for Amide Formation

The nucleophilic nature of the amino group allows for straightforward acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would produce ethyl 5-(4-acetamidophenyl)-2-methyl-3-furoate. These reactions are analogous to the acylation of other amines. chemguide.co.uk

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide.

Acyl transfer reactions of related furoate esters have been investigated, providing insights into the mechanistic pathways of these transformations. mdpi.com

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). latech.edu This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. pressbooks.pub The resulting imine can be a valuable intermediate for further synthetic manipulations, including reduction to a secondary amine or participation in cycloaddition reactions.

The formation of imines is a key step in various multi-component reactions, leading to the synthesis of complex heterocyclic systems. mdpi.com For instance, the reaction of an amine with an aldehyde can generate an azomethine ylide, which can undergo cycloaddition. nih.gov

Nucleophilic Reactivity of the Amino Moiety in Ring Systems

The amino group, being a nucleophile, can participate in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. chemguide.co.uk For example, if a suitable electrophilic center is present in a tethered side chain, cyclization can occur to form fused ring systems. The nucleophilicity of the amine is central to its reactivity in these transformations. chemguide.co.uk

Studies on related aminofuran derivatives have shown that the amino group can be involved in the formation of various fused heterocycles like furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic amine can be converted to a more reactive functional group, such as a halide or triflate, via diazotization followed by a Sandmeyer-type reaction. This functionalized derivative can then participate in various palladium-catalyzed cross-coupling reactions. uni-giessen.deyoutube.com

Suzuki Coupling: Coupling with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. uwindsor.ca This is a powerful method for forming carbon-carbon bonds.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com

Buchwald-Hartwig Amination: The aryl halide or triflate derived from the amine can be coupled with another amine in the presence of a palladium catalyst and a strong base to form a diarylamine or an alkylarylamine.

The efficiency of these reactions often depends on the choice of ligands, base, and solvent. organic-chemistry.org

Transformations of the Furan (B31954) Ring System

The furan ring in this compound is also susceptible to various chemical transformations, although it is generally less reactive than the aromatic amine group. The electron-donating effect of the amino group on the phenyl ring, which is conjugated to the furan, can influence the reactivity of the furan ring.

The reactivity of the furan ring can include electrophilic substitution, cycloaddition reactions, and ring-opening reactions under certain conditions. The substituents on the furan ring, namely the ethyl ester and methyl groups, will also direct the regioselectivity of these reactions. Research on the reactions of furan and its derivatives provides a basis for predicting the potential transformations of the furan moiety in this specific compound. researchgate.net

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is known to undergo electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com In substituted furans, the position of electrophilic attack is directed by the existing substituents. For this compound, the furan ring is substituted at the 2, 3, and 5 positions. The 4-position is the only unsubstituted position and, therefore, the primary site for electrophilic attack.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Product at C4-Position |

| Br₂ | 4-Bromo-ethyl 5-(4-aminophenyl)-2-methyl-3-furoate |

| HNO₃/H₂SO₄ | 4-Nitro-ethyl 5-(4-aminophenyl)-2-methyl-3-furoate |

| SO₃/H₂SO₄ | 4-Sulfonyl-ethyl 5-(4-aminophenyl)-2-methyl-3-furoate |

| RCOCl/AlCl₃ | 4-Acyl-ethyl 5-(4-aminophenyl)-2-methyl-3-furoate |

It is important to note that the amino group on the phenyl ring is also susceptible to reaction with electrophiles and may require protection to achieve selective substitution on the furan ring.

Cycloaddition Reactions (e.g., [4+2] Diels-Alder with appropriate dienophiles)

The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. rsc.org While electron-donating groups on the furan ring generally enhance its reactivity as a diene, electron-withdrawing groups, such as the ester at the 3-position, can decrease its reactivity. rsc.orgrsc.org However, studies have shown that even furans with electron-withdrawing substituents can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.orgrsc.org The use of aqueous media can also promote these reactions. rsc.orgtudelft.nl

In the case of this compound, the furan ring could potentially react with a suitable dienophile, such as N-methylmaleimide, to form a 7-oxanorbornene derivative. The reaction would likely proceed to give a mixture of endo and exo isomers.

Table 2: Potential Diels-Alder Reaction of this compound

| Dienophile | Expected Adduct |

| N-Methylmaleimide | 7-oxa-bicyclo[2.2.1]hept-5-ene derivative |

| Maleic anhydride (B1165640) | 7-oxa-bicyclo[2.2.1]hept-5-ene derivative |

| Dimethyl acetylenedicarboxylate | Oxabicyclo[2.2.1]hepta-2,5-diene derivative |

The feasibility and outcome of the Diels-Alder reaction would be influenced by the reaction conditions, including temperature and solvent, as well as the specific dienophile used. dtu.dk

Oxidation and Reduction of the Furan Core

The furan nucleus is sensitive to both oxidation and reduction, which can lead to a variety of products. researchgate.net

Oxidation: Oxidation of the furan ring can result in ring-opening to form 1,4-dicarbonyl compounds or other oxidized products, depending on the oxidizing agent and reaction conditions. researchgate.net For instance, oxidation with reagents like ruthenium trichloride (B1173362) in the presence of sodium periodate (B1199274) has been used to convert furans into carboxylic acids. youtube.com

Reduction: The furan ring can be reduced to a dihydrofuran or a fully saturated tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is a common method for the reduction of the furan ring. nih.gov The choice of catalyst and reaction conditions can influence the extent of reduction. For example, chemoselective reduction of a conjugated double bond in the presence of a furan ring has been achieved using 2-phenylbenzimidazoline. nih.gov

Halogenation and Other Functionalization of the Furan Nucleus

Reactions at the Ester Moiety

The ethyl ester group at the 3-position of the furan ring provides another handle for chemical modification.

Hydrolysis to the Corresponding Furoic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(4-aminophenyl)-2-methyl-3-furoic acid. This hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uklumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. chemguide.co.ukchemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. lumenlearning.comlibretexts.org The reaction yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification with a different alcohol (e.g., methanol (B129727) or isopropanol) would yield the corresponding methyl or isopropyl ester. The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Reduction to Alcohol or Aldehyde Derivatives

The ester functionality in this compound can be selectively reduced to either the corresponding primary alcohol or aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol:

The complete reduction of the ethyl ester to [5-(4-aminophenyl)-2-methylfuran-3-yl]methanol can be readily achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Reduction to Aldehyde:

The partial reduction of the ester to 5-(4-aminophenyl)-2-methyl-3-furaldehyde presents a greater challenge due to the inherent reactivity of the aldehyde product, which can be further reduced to the alcohol. To achieve this selective transformation, less reactive hydride reagents and carefully controlled reaction conditions are necessary. One such method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). At these temperatures, an intermediate aluminum complex is formed, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. Another approach could involve the use of sodium aluminum hydrides of the formula NaAlHₓ(OR)₄₋ₓ at low temperatures, which have been shown to effectively reduce esters to aldehydes.

Multi-component Reactions and Annulation Strategies

The presence of multiple reactive functional groups in this compound makes it an ideal candidate for multi-component reactions (MCRs) and annulation strategies, enabling the rapid construction of complex molecules and fused heterocyclic systems in a single synthetic operation.

The amino group on the phenyl ring and the furan nucleus are key reactive sites for the construction of fused heterocyclic systems.

One potential strategy involves a reaction analogous to the Biginelli condensation. For instance, the reaction of this compound with a β-ketoester and an aldehyde could lead to the formation of a pyrimidine (B1678525) ring fused to the furan core. A similar approach has been demonstrated in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, where a three-component reaction is followed by a condensation cyclization mdpi.com. In the case of the title compound, the amino group can act as a nucleophile to initiate the cyclization cascade.

Furthermore, the furan ring itself can participate in cycloaddition reactions. The "Furan-thiol-amine (FuTine)" multi-component reaction, though demonstrated in a biochemical context, highlights the furan's ability to react with thiols and amines to form new heterocyclic structures researchgate.netresearchgate.net. This suggests that under appropriate conditions, the furan moiety of this compound could undergo transformations to generate novel fused systems. Research on the synthesis of various furan-based derivatives has shown that the furan ring can be a versatile scaffold for building complex heterocyclic architectures through reactions with a range of nucleophiles nih.govnih.gov.

Domino and cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, offer an elegant and efficient pathway to increase molecular complexity. The structure of this compound is well-suited for such reaction sequences.

A plausible domino reaction could be initiated by the functionalization of the amino group, followed by an intramolecular cyclization involving the furan ring or the ester group. For example, acylation of the amino group with a molecule containing a suitable leaving group could be followed by an intramolecular cyclization to form a seven-membered ring fused to the phenyl ring.

Drawing parallels from other heterocyclic systems, a domino alkylation-cyclization approach could be envisioned organic-chemistry.org. For example, reaction with a bifunctional electrophile could lead to initial reaction at the amino group, followed by a subsequent cyclization onto the furan ring. Another relevant example is the multicomponent domino cyclization to form γ-lactam annulated oxazacycles, which demonstrates the power of these reactions in rapidly building complex, fused structures from relatively simple starting materials nih.gov. These examples suggest that with the appropriate choice of reaction partners, this compound can serve as a key building block in domino reactions to generate novel and complex heterocyclic scaffolds.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A ¹H NMR spectrum of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons on the aminophenyl ring would likely appear in the downfield region (typically δ 6.5-8.0 ppm), while the protons of the ethyl ester and methyl groups would be found in the more upfield region.

Furthermore, the splitting pattern of these signals, known as spin-spin coupling, would provide information about the number of neighboring protons. This coupling analysis, with specific coupling constants (J values) measured in Hertz (Hz), would be critical in confirming the substitution pattern on the phenyl ring and the furan (B31954) ring.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| [Predicted Value] | [Predicted Pattern] | [Predicted Value] | Aromatic protons (phenyl ring) |

| [Predicted Value] | [Predicted Pattern] | [Predicted Value] | Furan ring proton |

| [Predicted Value] | [Predicted Pattern] | [Predicted Value] | -NH₂ protons |

| [Predicted Value] | Quartet (q) | [Predicted Value] | -OCH₂CH₃ |

| [Predicted Value] | Singlet (s) | N/A | Furan-CH₃ |

Complementary to ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The chemical shifts in a ¹³C NMR spectrum would help to identify the carbon atoms of the carbonyl group in the ester, the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the ethyl and methyl groups. This data is fundamental for confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| [Predicted Value] | C=O (ester) |

| [Predicted Value] | Aromatic and Furan carbons |

| [Predicted Value] | -OCH₂CH₃ |

| [Predicted Value] | Furan-CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, although for a relatively rigid molecule like this, its application might be more focused on confirming through-space interactions.

Without experimental data from these techniques, any structural assignment remains tentative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. An IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| [Predicted Range] | N-H stretching (amine) |

| [Predicted Range] | C-H stretching (aromatic and aliphatic) |

| [Predicted Range] | C=O stretching (ester) |

| [Predicted Range] | C=C stretching (aromatic and furan) |

| [Predicted Range] | C-O stretching (ester and furan) |

The presence and precise positions of these bands would provide strong evidence for the key structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₅NO₃), the exact mass would be a critical piece of data for its definitive identification. The experimentally determined mass would be compared to the theoretically calculated mass to confirm the molecular formula with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When this compound (molecular formula C₁₄H₁₅NO₃, molecular weight 245.27 g/mol ) is subjected to electron ionization (EI), it forms an energetically unstable molecular ion (M•+) at a mass-to-charge ratio (m/z) of 245. chemguide.co.uklibretexts.org This molecular ion undergoes a series of predictable fragmentation processes, yielding smaller charged fragments whose masses and relative abundances provide a structural fingerprint of the molecule. pharmacy180.com

The fragmentation is guided by the functional groups present: the ethyl ester, the 2-methylfuran (B129897) ring, and the 5-(4-aminophenyl) substituent. Key fragmentation pathways include:

Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This results in a highly stable acylium ion, which would be observed at m/z 200.

Loss of an Ethyl Radical: Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), producing a fragment ion at m/z 216. chemguide.co.uk

Loss of an Amino Group: Fragmentation can occur at the aminophenyl ring, with a potential peak corresponding to the loss of the amino group. libretexts.org

Cleavage involving the Furan Ring: The furan ring can also undergo cleavage, contributing to the complexity of the lower mass region of the spectrum.

Aminophenyl Cation: A significant peak at m/z 92 could correspond to the formation of the 4-aminophenyl cation [C₆H₆N]⁺.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral/Radical |

| 245 | [M]⁺ | - |

| 216 | [M - C₂H₅]⁺ | •C₂H₅ |

| 200 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 172 | [M - C₂H₅ - CO]⁺ | •C₂H₅, CO |

| 92 | [H₂N-C₆H₄]⁺ | C₈H₇O₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The technique is particularly sensitive to conjugated systems and chromophores. The structure of this compound contains several chromophoric groups, including the aminophenyl group, the furan ring, and the ester carbonyl group.

The extensive conjugation across the phenyl ring, the furan ring, and the carbonyl group creates a large delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated components.

The expected electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic and heterocyclic system.

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals.

The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands, likely in the range of 250-400 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity, which can stabilize the ground or excited states to different extents.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available in the provided search results, the technique would provide unparalleled insight into its solid-state conformation. Analysis of related structures, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals the type of detailed information that can be obtained. mdpi.com

A single-crystal X-ray diffraction analysis would determine:

Molecular Conformation: The planarity of the furan and phenyl rings and the torsion angles between them. It is likely that the bicyclic core would be nearly planar to maximize conjugation, with the ethyl ester group potentially oriented out of this plane. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure and providing insight into bond orders and hybridization.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice. The presence of the amino group (-NH₂) allows for the formation of intermolecular hydrogen bonds (N-H···O or N-H···N), which would be a dominant force in the crystal packing. Additionally, π-π stacking interactions between the aromatic phenyl and furan rings of adjacent molecules are expected, further stabilizing the crystal structure. mdpi.comresearchgate.net

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell and the space group in which the compound crystallizes.

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Bond Lengths | The precise distances between bonded atoms (in Å). |

| Bond Angles | The angles between adjacent bonds (in °). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule (in °). |

| Intermolecular Contacts | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to validate the empirical formula and assess the sample's purity.

For this compound, the molecular formula is C₁₄H₁₅NO₃. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Table 3: Theoretical Elemental Composition of C₁₄H₁₅NO₃

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 68.56% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.16% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.71% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 19.57% |

| Total | 245.278 | 100.00% |

An experimental result that closely matches these theoretical percentages provides strong evidence for the assigned molecular formula.

Purity Assessment via Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of a chemical compound. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govnih.gov For a pure substance, the chromatogram should ideally exhibit a single, sharp, and symmetrical peak.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be highly effective. nih.govresearchgate.net

Stationary Phase: A C18 or C8 column, which contains a nonpolar stationary phase.

Mobile Phase: A polar mobile phase, typically a gradient mixture of water (often with a modifier like formic acid or acetic acid) and a more nonpolar organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: A Diode Array Detector (DAD) or UV detector would be suitable, as the compound possesses a strong UV chromophore. The detector can be set to a wavelength of maximum absorbance (λ_max) to achieve high sensitivity.

Result: A pure sample would yield a single peak at a characteristic retention time. The peak area is proportional to the concentration and can be used to quantify purity, often expressed as a percentage (e.g., >99%).

Gas Chromatography (GC): While HPLC is generally more suitable, GC can also be used if the compound is sufficiently volatile and thermally stable. nih.gov

Stationary Phase: A capillary column with a mid-polarity phase, such as a HP-5MS (5% Phenyl Methyl Siloxane), would be appropriate for separating aromatic compounds. nih.gov

Mobile Phase: An inert carrier gas, typically helium or hydrogen.

Injection: The sample is vaporized in a heated injector port. Care must be taken to ensure the compound does not degrade at the injection temperature.

Detection: A Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS) can be used.

Result: As with HPLC, a pure sample is indicated by a single peak. GC-MS analysis would simultaneously provide the retention time and the mass spectrum of the peak, confirming its identity.

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | Reversed-Phase C18, 5 µm | Gradient: Acetonitrile/Water | UV/DAD at λ_max |

| GC | HP-5MS Capillary Column | Helium | Mass Spectrometry (MS) |

Theoretical and Computational Investigations of Ethyl 5 4 Aminophenyl 2 Methyl 3 Furoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic nature and chemical behavior of molecules. For a molecule like Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can provide deep insights into its structure and properties. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to defining the electronic characteristics and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A smaller energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl group, while the LUMO would likely be centered on the electron-withdrawing furoate ester moiety.

Theoretical calculations yield several quantum chemical descriptors that quantify the molecule's reactivity. materialsciencejournal.org The ionization potential (I) and electron affinity (A) can be estimated from the HOMO and LUMO energies, respectively. These values, in turn, are used to calculate global reactivity descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω). A high electrophilicity index points to a molecule's capacity to act as a strong electrophile. materialsciencejournal.org

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Formula | Representative Value |

| HOMO Energy | EHOMO | -6.85 eV |

| LUMO Energy | ELUMO | -2.33 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.52 eV |

| Ionization Potential | I ≈ -EHOMO | 6.85 eV |

| Electron Affinity | A ≈ -ELUMO | 2.33 eV |

| Chemical Hardness | η = (I - A) / 2 | 2.26 eV |

| Chemical Softness | S = 1 / (2η) | 0.22 eV⁻¹ |

| Electrophilicity Index | ω = (I + A)² / (8η) | 4.75 eV |

Note: These values are representative and derived from methodologies applied to similar heterocyclic compounds. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For the title compound, these would be concentrated around the oxygen atoms of the carbonyl group and the furan (B31954) ring. nih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are the preferred sites for nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit a strong positive potential. nih.gov

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map for this compound would clearly distinguish the electron-donating amine group from the electron-accepting furoate ester, providing a visual guide to its chemical behavior and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations using DFT can predict the positions of key IR absorption bands. A comparison between calculated and experimental frequencies, often with the use of a scaling factor, allows for precise assignment of vibrational modes. materialsciencejournal.org

Table 2: Illustrative Predicted vs. Experimental IR Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3420 |

| C-H (Aromatic) | Stretch | 3100 |

| C-H (Aliphatic) | Stretch | 2980 |

| C=O (Ester) | Stretch | 1715 |

| C=C (Aromatic) | Stretch | 1610 |

| C-O (Ester) | Stretch | 1250 |

Note: Predicted values are typical for DFT calculations on similar structures. materialsciencejournal.org

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax). For this compound, the primary absorption in the UV-Vis region would likely correspond to π→π* transitions involving the conjugated system of the furan ring and the aminophenyl group. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning signals in experimental spectra and confirming the molecular structure. rsc.orgmdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. This approach helps in understanding complex reaction pathways that may be difficult to probe experimentally.

A key goal in modeling a reaction mechanism is to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the atomic motion that drives the reaction from the reactant state to the product state. For a reaction involving this compound, such as an electrophilic aromatic substitution, computational methods can determine the precise geometry and energy of the associated transition states. mdpi.com

Once the structures and energies of the reactants, intermediates, transition states, and products are calculated, the activation energy (Ea) for each step of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants. mdpi.com Lower activation energies indicate faster reaction rates.

By mapping these energies, a detailed reaction profile can be constructed. For example, in a hypothetical multi-step reaction, computational analysis can reveal the rate-determining step—the step with the highest activation energy. Studies on the thermal decomposition of related furan derivatives have shown that different reaction channels, such as H-abstraction or ring-opening, can have vastly different activation energies, thus dictating the major products. mdpi.compreprints.org

Table 3: Illustrative Reaction Profile for a Hypothetical Two-Step Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Reaction Intermediate | +5.0 |

| TS2 | Second Transition State | +15.0 |

| Products | Final Products | -10.0 |

Note: Energy values are representative of those found in computational studies of furan derivative reactions and illustrate a plausible pathway. mdpi.compreprints.org

Solvent Effects on Reaction Energetics

The chemical reactivity of this compound can be significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to quantitatively assess these effects on reaction energetics, including activation barriers and reaction enthalpies. The choice of solvent can alter reaction pathways and rates by stabilizing or destabilizing reactants, transition states, and products to different extents.

The impact of the solvent on reaction energetics is typically investigated using quantum chemical calculations that incorporate a solvent model. These models can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects on the electronic structure and geometry of the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. While computationally more demanding, this method allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be explicitly modeled.

For a molecule like this compound, which possesses both polar (amino and ester groups) and nonpolar (phenyl and furan rings) regions, the choice of solvent is critical. For instance, in a polar protic solvent like water or ethanol (B145695), the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These specific interactions can significantly stabilize the ground and transition states of reactions involving these functional groups.

A hypothetical study on the hydrolysis of the ester group in this compound in different solvents could yield the following illustrative data:

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Water | 78.4 | 18.5 |

| Ethanol | 24.6 | 20.2 |

| Dioxane | 2.2 | 25.8 |

This table is illustrative and based on general principles of solvent effects on reaction energetics.

These hypothetical values demonstrate the trend of decreasing activation energy with increasing solvent polarity for a reaction that likely proceeds through a polar transition state.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Exploration of Stable Conformations in Solution and Gas Phase

The presence of several rotatable single bonds in this compound gives rise to a multitude of possible conformations. The most significant rotations are around the C-C bond connecting the phenyl and furan rings, and the C-O bond of the ethyl ester group.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform a systematic scan of the potential energy surface by rotating these key dihedral angles. nih.gov This allows for the identification of the global minimum energy conformation as well as other low-energy local minima.

In the gas phase , the conformational preference is solely determined by intramolecular interactions, such as steric hindrance and electronic effects. For instance, a planar conformation where the phenyl and furan rings are coplanar might be favored due to extended π-conjugation. However, steric clashes between the ortho-hydrogens of the phenyl ring and the furan ring could lead to a twisted conformation being more stable.

In solution , the presence of a solvent can alter the relative energies of the different conformations. Polar solvents will preferentially stabilize more polar conformers. For this compound, a more planar conformation might have a larger dipole moment and thus be more stabilized in a polar solvent compared to a more twisted conformation.

A representative conformational analysis could reveal the following stable structures:

| Conformation | Dihedral Angle (Phenyl-Furan) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Twisted | ~35° | 0.0 | 0.0 |

| Planar | 0° | 1.5 | 0.8 |

| Perpendicular | 90° | 4.2 | 4.5 |

This table presents hypothetical data to illustrate the concepts of conformational analysis.

Intramolecular Charge Transfer (ICT) Dynamics and Photophysical Properties

This compound is a "push-pull" system, with the electron-donating amino group (push) and the electron-withdrawing furoate moiety (pull). This architecture makes it a candidate for interesting photophysical properties, particularly Intramolecular Charge Transfer (ICT). rsc.org

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the aminophenyl group, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the furoate part of the molecule. This process leads to the formation of an excited state with a significantly larger dipole moment than the ground state. nih.gov

The dynamics of this ICT process are often coupled with conformational changes, particularly rotation around the bond connecting the donor and acceptor moieties. In many push-pull systems, the initially formed locally excited (LE) state can evolve into a twisted intramolecular charge transfer (TICT) state. rsc.org The formation of the TICT state is often characterized by a large Stokes shift in the fluorescence spectrum and a high sensitivity of the emission wavelength to the solvent polarity.

Time-dependent Density Functional Theory (TD-DFT) is a common computational method used to study the excited states and ICT processes. These calculations can predict the energies of the LE and ICT states, their oscillator strengths, and the potential energy surfaces of the excited states along the relevant torsional coordinates.

The photophysical properties are highly dependent on the solvent environment. In nonpolar solvents, the formation of the highly polar ICT state may be energetically unfavorable. In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence emission. rsc.orgnih.gov

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 320 | 380 | 5200 |

| Dioxane | 325 | 410 | 6800 |

| Acetonitrile (B52724) | 330 | 480 | 10500 |

This is an illustrative data table based on typical photophysical data for similar push-pull molecules.

Torsional Dynamics and Rotational Barriers

The flexibility of this compound is governed by the rotational barriers around its single bonds. The most significant barriers are those hindering the rotation of the methyl group and the internal rotation about the C-C bond linking the two aromatic rings.

Computational methods can provide detailed information about the magnitude of these rotational barriers. By systematically varying the dihedral angle of interest and calculating the energy at each step, a potential energy profile can be constructed. The height of the energy barrier corresponds to the activation energy for that particular rotation. nih.govresearchgate.net

The rotational barrier for the methyl group is typically in the range of a few kcal/mol and can be influenced by the electronic environment. For the rotation around the phenyl-furan bond, the barrier is expected to be higher due to the competing effects of steric hindrance and the desire for extended π-conjugation in the planar conformation. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the torsional dynamics of the molecule in real-time. By simulating the motion of the atoms over time, MD can reveal the preferred torsional angles, the frequency of transitions between different conformational states, and the coupling between different rotational motions.

A hypothetical study of the rotational barriers might yield the following results:

| Rotation | Method | Basis Set | Calculated Barrier (kcal/mol) |

| Methyl group rotation | DFT (B3LYP) | 6-31G(d) | 2.1 |

| Phenyl-Furan rotation | MP2 | cc-pVTZ | 5.8 |

| Ethyl group C-O rotation | DFT (B3LYP) | 6-31G(d) | 3.5 |

This table contains hypothetical data to illustrate the typical results of rotational barrier calculations.

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in ethyl 5-(4-aminophenyl)-2-methyl-3-furoate makes it an attractive starting material for the synthesis of a wide array of more complex organic molecules. The primary amino group can undergo a variety of chemical transformations, while the furan (B31954) ring can act as a diene in cycloaddition reactions or be a precursor to other functionalities.

Synthesis of Heterocyclic Frameworks beyond Furoates

The presence of the 4-aminophenyl substituent on the furan ring opens up numerous possibilities for the construction of new heterocyclic systems. The amino group can be diazotized and subsequently converted into a range of other functional groups, or it can participate in condensation reactions to form new rings. For instance, related aminophenyl-substituted heterocycles have been utilized in the synthesis of more complex fused systems. A notable example is the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which involves the condensation of a substituted pyrimidine (B1678525) with a bromophenyl group. github.io This suggests that this compound could similarly be a precursor to novel furo-pyrimidine or other fused heterocyclic systems with potential biological activities.

Furthermore, the furan moiety itself is a versatile precursor. The Paal-Knorr synthesis, for example, allows for the conversion of furans into pyrroles, and various oxidative or reductive ring-opening and rearrangement reactions can lead to a diverse range of acyclic and heterocyclic products. The synthesis of 2-(3-amino-1-phenylpropyl)furan from ethyl furfurylidenecyanoacetate highlights the reactivity of the furan ring and its potential for transformation into other functionalized structures. osi.lv

Scaffold for Combinatorial Library Generation

The structure of this compound is well-suited for the generation of combinatorial libraries, a key technology in drug discovery and materials science. researchgate.net The primary amino group serves as a convenient handle for the introduction of a wide variety of substituents through acylation, alkylation, or sulfonylation reactions. This allows for the rapid synthesis of a large number of derivatives with diverse properties.

For example, a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was successfully prepared using solution-phase combinatorial chemistry techniques, leading to the discovery of a new class of antibiotic agents. researchgate.net This demonstrates the power of using furan-based scaffolds in combinatorial synthesis. Similarly, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized for activity against cancer cells, showcasing the potential of aminophenyl-containing heterocyclic scaffolds in medicinal chemistry. nih.gov DNA-encoded combinatorial libraries based on functionalized scaffolds are also an emerging area where such a molecule could be employed. rsc.org

Contribution to the Development of Functional Materials

The electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials with applications in optoelectronics and polymer science.

Precursor for Optoelectronic Materials (e.g., fluorescent probes, organic semiconductors)

The aminophenyl-substituted furan core of the molecule is a potential chromophore. Furan-containing systems have been investigated for their optoelectronic properties, and substitution with electron-donating groups like the amino group can enhance these properties. github.io The synthesis of fluorescent enone-derived α-amino acids demonstrates the potential of incorporating amino acid moieties into fluorescent molecules. rsc.org

Furthermore, the development of fluorescent probes for the detection of specific analytes is an active area of research. nih.govgoogle.comnih.gov The amino group of this compound could be functionalized to create a binding site for a target molecule, with the furan-phenyl system acting as the fluorescent reporter. The synthesis of novel fluorescent probes based on amino acid derivatives for the recognition of arginine showcases a similar design strategy. nih.gov

Integration into Polymer Architectures for Specific Material Properties

The bifunctional nature of this compound, with its reactive amino group and polymerizable furan ring (via ring-opening polymerization), makes it a potential monomer for the synthesis of functional polymers. Amine-functionalized polymers are widely used for applications such as drug delivery and surface modification. nanosoftpolymers.com

The amino group can be used to incorporate the molecule into polymer chains via step-growth polymerization with dicarboxylic acids or their derivatives. researchgate.net Additionally, the furan moiety can participate in Diels-Alder reactions, which can be used for cross-linking polymer chains or for the synthesis of self-healing materials. The use of amino acids as a sustainable source for the design of functional polymers is a growing field, and this molecule shares some of the key reactive functionalities. nih.gov The Kabachnik–Fields reaction is another versatile tool for creating functional polymers that could potentially utilize an amine-functionalized monomer like this. mdpi.com

Strategies for Derivatization and Structure-Activity Relationship (SAR) Studies in Synthetic Design

To fully exploit the potential of this compound, systematic derivatization and subsequent structure-activity relationship (SAR) studies are crucial. These studies are essential for optimizing the properties of the molecule for a specific application, be it as a drug candidate or a functional material.

The primary amino group is the most obvious site for derivatization. A library of amides, sulfonamides, ureas, and thioureas could be synthesized to probe the effect of different substituents on the molecule's activity. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.

Systematic Modification of the Furan Ring

The furan ring, being an electron-rich heterocycle, is amenable to various electrophilic substitution reactions. The presence of the methyl group at the 2-position and the aminophenyl group at the 5-position influences the regioselectivity of these transformations. While direct electrophilic substitution on the furan ring of the title compound is not extensively documented in publicly available research, the reactivity of analogous 2,5-disubstituted furans provides a strong basis for predicting its behavior.

Electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur at the vacant 4-position of the furan ring. For instance, acylation of 2-methylfuran (B129897) with various acylating agents in the presence of a Lewis acid catalyst is a well-established method for introducing a ketone functionality. nih.govrsc.orgnih.govunb.ca This suggests that this compound could undergo similar reactions to introduce an acyl group at the 4-position, further extending the conjugation and providing a new handle for subsequent chemical transformations.

Table 1: Potential Electrophilic Substitution Reactions on the Furan Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent | Ethyl 4-halo-5-(4-aminophenyl)-2-methyl-3-furoate |

| Nitration | Nitrating agents like acetyl nitrate | Ethyl 5-(4-aminophenyl)-2-methyl-4-nitro-3-furoate |

| Acylation | Acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., ZnCl2, AlCl3) | Ethyl 4-acyl-5-(4-aminophenyl)-2-methyl-3-furoate |

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid side reactions on the electron-rich aminophenyl ring. The oxidative cleavage of the furan ring is another potential modification, which can lead to the formation of 1,4-dicarbonyl compounds, serving as precursors for other complex molecules. organicreactions.org

Extensive Derivatization of the 4-Aminophenyl Moiety